4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C13H15IO3 and a molecular weight of 346.16 g/mol . It is characterized by the presence of an iodinated benzyl group attached to a tetrahydropyran ring, which is further substituted with a carboxylic acid group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the iodination of a benzyl group followed by its attachment to a tetrahydropyran ring. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between a benzyl alcohol and tetrahydropyran . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzyl derivatives, esters, and reduced forms of the original compound .
Scientific Research Applications
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, primarily through its iodinated benzyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Uniqueness
The uniqueness of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid lies in its iodinated benzyl group, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The presence of iodine enhances the compound’s ability to participate in substitution reactions and form stable covalent bonds with biological targets .
Properties
IUPAC Name |
4-[(2-iodophenyl)methyl]oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQKQXUUFKVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.